molecular formula C22H24N2O6 B6051607 2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid

2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid

Cat. No.: B6051607
M. Wt: 412.4 g/mol
InChI Key: BOORNHVHNLYANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes butanoylamino groups and a carboxyphenyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the aromatic substitution of 2,2,2,4′-tetrafluoroacetophenone with amines, followed by a haloform reaction to produce the desired benzoic acid derivative . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and aromatic amides, such as 4-phenylamino-benzoic acids and pinacol boronic esters .

Uniqueness

What sets 2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-3-5-19(25)23-17-9-7-13(11-15(17)21(27)28)14-8-10-18(16(12-14)22(29)30)24-20(26)6-4-2/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORNHVHNLYANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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